rac N-Deformyl Formoterol Fumarate
Description
Properties
Molecular Formula |
C₂₂H₂₈N₂O₇ |
|---|---|
Molecular Weight |
432.47 |
Synonyms |
rel-(αR)-3-Amino-4-hydroxy-α-[[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]methyl]benzenemethanol (2E)-2-Butenedioate Salt; |
Origin of Product |
United States |
Stereochemical Characterization and Isomeric Considerations of Rac N Deformyl Formoterol Fumarate
Elucidation of Chiral Centers and Enantiomeric/Diastereomeric Forms
The molecular structure of N-Deformyl Formoterol (B127741), like its parent compound Formoterol, possesses two chiral centers. A chiral center is a carbon atom bonded to four different substituent groups, giving rise to stereoisomerism. The presence of two such centers in N-Deformyl Formoterol means that a total of four stereoisomers can exist.
These stereoisomers consist of two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. The primary enantiomeric pair, analogous to Formoterol, is the (R,R) and (S,S) pair. chemrxiv.orgdrugbank.com The other pair is (R,S) and (S,R). The term "rac N-Deformyl Formoterol Fumarate" typically refers to the racemic mixture of the (R,R) and (S,S) enantiomers. drugbank.comnih.gov These pairs of enantiomers are diastereomers of each other. Diastereomers are stereoisomers that are not mirror images.
| Stereoisomer Configuration | Relationship |
| (R,R)-N-Deformyl Formoterol | Enantiomer of (S,S) |
| (S,S)-N-Deformyl Formoterol | Enantiomer of (R,R) |
| (R,S)-N-Deformyl Formoterol | Enantiomer of (S,R) |
| (S,R)-N-Deformyl Formoterol | Enantiomer of (R,S) |
| (R,R) and (R,S) | Diastereomers |
| (S,S) and (S,R) | Diastereomers |
This interactive table summarizes the possible stereoisomers of N-Deformyl Formoterol based on its two chiral centers.
In the context of its parent compound, formoterol, the (R,R)-enantiomer is recognized as the pharmacologically active component, known as the eutomer, responsible for the desired bronchodilator effects. chemrxiv.orgnih.gov Conversely, the (S,S)-enantiomer is considered the distomer, being significantly less active or inactive. chemrxiv.orgresearchgate.net
Implications of Racemic Composition for Research
The use of a racemic mixture in research has significant implications. Since biological systems are inherently chiral, the different enantiomers in a racemate can interact differently with enzymes, receptors, and other chiral molecules. chemrxiv.org For rac N-Deformyl Formoterol, this means that any observed biological or chemical activity is a composite of the individual effects of the (R,R) and (S,S) enantiomers.
Research findings on racemic formoterol show that the two enantiomers can have different metabolic fates. Studies on human liver microsomes have demonstrated that the glucuronidation of formoterol is stereoselective. nih.govnih.gov This suggests that the clearance and metabolic profile of one enantiomer can differ from the other, a critical consideration when interpreting pharmacokinetic and pharmacodynamic data in a research context. nih.govnih.gov
Therefore, when studying rac N-Deformyl Formoterol Fumarate (B1241708), researchers must consider that an observed effect could be attributed to one enantiomer, while the other might be inactive, have a different, or even opposing, effect. nih.gov This complexity necessitates studies on the separated, single enantiomers to accurately delineate their respective properties.
Advanced Stereochemical Analysis Techniques in Research
To address the challenges posed by racemic mixtures, several advanced analytical techniques are employed to separate, identify, and quantify individual stereoisomers.
Chiral High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for the separation of enantiomers. Chiral HPLC methods have been developed for formoterol and can be adapted for its N-deformyl derivative. chemrxiv.orgnih.gov The separation is achieved by using a chiral environment, which can be either a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). chemrxiv.org This allows for the resolution and quantification of the (R,R) and (S,S) enantiomers in a racemic mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation. Advanced NMR techniques, such as Carbon-13 cross-polarization magic-angle spinning (CP/MAS) NMR, have been used to analyze the solid-state forms of formoterol fumarate, such as the anhydrate and dihydrate. nih.gov While not intrinsically a chiral separation technique, NMR can be used to characterize the structure of the separated enantiomers and can sometimes distinguish between diastereomers.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): When coupled with a chiral separation method like chiral HPLC, tandem mass spectrometry provides highly sensitive and selective quantification of individual enantiomers, even at very low concentrations found in biological samples. nih.gov This is crucial for pharmacokinetic studies that track the absorption, distribution, metabolism, and excretion of each enantiomer separately. nih.govnih.gov
| Analytical Technique | Principle | Application in Stereochemical Analysis |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase or mobile phase additive. chemrxiv.org | Separation and quantification of individual (R,R) and (S,S) enantiomers from the racemic mixture. nih.gov |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed structural information. nih.gov | Structural confirmation of separated isomers and analysis of different solid-state forms. nih.gov |
| LC-MS/MS | Combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. nih.gov | Ultra-sensitive detection and quantification of enantiomers in complex matrices like plasma or urine. nih.gov |
This interactive table outlines advanced analytical techniques used in the stereochemical analysis of compounds like this compound.
Synthetic Methodologies for Rac N Deformyl Formoterol Fumarate
Chemical Synthesis Pathways and Strategies for its Preparation
The preparation of rac N-Deformyl Formoterol (B127741) Fumarate (B1241708) is not typically a direct objective but rather a consequence of Formoterol synthesis, where the N-formyl group is either absent in a precursor or has been removed. However, dedicated synthesis for its use as a reference standard or for research purposes can be achieved through modifications of established Formoterol synthesis routes.
One common strategy involves the catalytic hydrogenation of a protected intermediate. For instance, a dibenzylated precursor of Formoterol can be subjected to hydrogenolysis to remove the benzyl protecting groups from the phenolic oxygen and the secondary amine. This process, if the N-formyl group is not present, directly yields N-Deformyl Formoterol. The free base can then be converted to its fumarate salt.
Another pathway involves the reduction of a nitro group in a precursor molecule. The synthesis often starts from a substituted bromoketone. The nitro group is subsequently reduced to an amine, for example, using Fe/HCl or Sn/HCl google.com. If this amino intermediate is not formylated in a subsequent step, it serves as a direct precursor to N-Deformyl Formoterol.
The conversion to the fumarate salt is typically achieved by reacting the N-Deformyl Formoterol free base with fumaric acid in a suitable solvent system, such as a mixture of isopropanol and water, followed by crystallization google.comgoogle.com.
A generalized synthetic scheme can be represented as follows:
Starting Material: A substituted α-bromoketone.
Nucleophilic Substitution: Reaction with a suitable amine to introduce the side chain.
Reduction: Conversion of a nitro group to an amino group.
Purification: Isolation of the N-Deformyl Formoterol base.
Salt Formation: Reaction with fumaric acid to yield rac N-Deformyl Formoterol Fumarate.
| Step | Reaction | Reagents and Conditions |
| 1 | Nucleophilic Substitution | Amine, Base, Solvent |
| 2 | Nitro Group Reduction | Fe/HCl or Sn/HCl |
| 3 | Purification | Crystallization or Chromatography |
| 4 | Salt Formation | Fumaric Acid, Isopropanol/Water |
Derivatization Methods for Research Applications
For research and analytical purposes, derivatization of N-Deformyl Formoterol is essential for enhancing its detectability and for structure-activity relationship studies. One common derivatization is N-formylation, which converts it back to Formoterol. This reaction can be carried out using formylating agents like formic acid or a mixture of formic acid and acetic anhydride google.com.
Another derivatization method involves the alkylation of the amino groups. For instance, reaction with methyl iodide in the presence of a base like sodium carbonate can lead to the formation of N,N-dimethylated derivatives google.com. These derivatives can be useful in mass spectrometry analysis due to their altered fragmentation patterns.
Deuterium (B1214612) labeling is another significant derivatization technique. N-Deformyl Formoterol-d6 Fumarate, a deuterium-labeled version, is used as an internal standard in pharmacokinetic and metabolic studies to improve the accuracy of quantitative analysis.
| Derivatization Method | Reagent(s) | Application |
| N-Formylation | Formic acid / Acetic anhydride | Conversion to Formoterol, reference standard synthesis |
| N-Alkylation | Methyl iodide, Sodium carbonate | Mass spectrometry analysis |
| Deuterium Labeling | Deuterated precursors | Internal standard for quantitative analysis |
Stereoselective Synthesis Approaches to Specific N-Deformyl Formoterol Isomers
Formoterol has two chiral centers, leading to four possible stereoisomers. The (R,R)-enantiomer is the most pharmacologically active. Consequently, stereoselective synthesis is a critical aspect of producing Formoterol and its derivatives. The same principles apply to the synthesis of specific isomers of N-Deformyl Formoterol.
One approach to obtaining specific isomers is through the use of chiral starting materials. For example, optically pure N-benzylamine side chains can be coupled with a chiral epoxide intermediate google.com. This reaction sets the stereochemistry of one of the chiral centers.
Another method involves the enantioselective reduction of a ketone precursor. Chiral catalysts, such as those derived from aminoindanol, can be employed to achieve high enantioselectivities in the reduction of a formyl-protected bromoketone google.com.
Fractional crystallization of diastereomeric salts is a classical method for separating stereoisomers. The racemic mixture of the amine base can be reacted with a chiral acid to form diastereomeric salts, which can then be separated by their differential solubility google.com. After separation, the desired isomer of the N-Deformyl Formoterol can be liberated.
| Approach | Description | Key Reagents/Techniques |
| Chiral Starting Materials | Use of optically pure precursors to control stereochemistry. | Chiral amines, chiral epoxides |
| Enantioselective Reduction | Catalytic reduction of a prochiral ketone to favor one enantiomer. | Chiral catalysts (e.g., based on aminoindanol) |
| Fractional Crystallization | Separation of diastereomeric salts based on solubility differences. | Chiral resolving agents |
Precursor Compounds and Reaction Optimization in Laboratory Synthesis
The selection of precursor compounds and the optimization of reaction conditions are vital for an efficient synthesis of this compound.
Precursor Compounds:
4-Benzyloxy-3-nitrostyrene oxide: A key epoxide intermediate used in the coupling reaction with the amine side chain.
p-Methoxyphenyl-2-benzylaminopropane: The amine component that forms the side chain of the molecule.
3-Amino-4-benzyloxyphenylethanolamine derivatives: These are direct precursors that can be either formylated to produce Formoterol or used as N-Deformyl Formoterol.
Reaction Optimization:
The optimization of the synthesis focuses on improving yield, purity, and cost-effectiveness. Key areas of optimization include:
Solvent Selection: The choice of solvent can significantly impact reaction rates and product purity. For the fumarate salt formation, mixtures of alcohols (like isopropanol) and water are often used to achieve good crystallization google.comgoogle.com.
Temperature Control: Maintaining optimal temperatures during reactions, such as the formylation step (20-90 °C), is crucial for minimizing side reactions google.com.
Catalyst Selection: In hydrogenation and reduction steps, the choice of catalyst (e.g., Pd/C) and its loading can affect the reaction efficiency and selectivity google.com.
Purification Techniques: Recrystallization is a common and effective method for purifying the final product and its intermediates. The choice of solvent system for recrystallization is critical for achieving high purity google.com.
| Parameter | Optimization Strategy |
| Yield | Optimizing reaction stoichiometry, temperature, and reaction time. |
| Purity | Careful selection of solvents for reaction and crystallization to minimize impurities. |
| Cost-Effectiveness | Using readily available and less hazardous reagents and solvents. |
Advanced Analytical Methodologies for Characterization and Quantification of Rac N Deformyl Formoterol Fumarate
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is the cornerstone for separating rac N-Deformyl Formoterol (B127741) Fumarate (B1241708) from a mixture containing Formoterol and other related substances. The subtle structural difference, merely the absence of a formyl group, requires high-resolution separation techniques.
A stability-indicating reversed-phase high-performance liquid chromatographic (RP-HPLC) method is essential for the routine quality control of Formoterol Fumarate, allowing for the separation and quantification of impurities like N-Deformyl Formoterol. nih.govresearchgate.net Method development focuses on optimizing parameters to achieve sufficient resolution between the API and its related substances.
Validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is accurate, precise, linear, and robust. impactfactor.org A typical method involves an isocratic elution on a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier. nih.govresearchgate.net
Key HPLC Method Parameters:
Column: A common choice is a C18 column (e.g., Alltech Alltima C18, 150 x 4.6 mm), which provides good retention and separation for this class of compounds. nih.govresearchgate.net
Mobile Phase: A mixture of an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or sodium phosphate (B84403) buffer at a controlled pH, and an organic solvent like ethanol (B145695) or acetonitrile (B52724) is used. nih.govimpactfactor.org For instance, a mobile phase of 50 mM ammonium acetate (pH 5.0) and ethanol (65:35, v/v) has been successfully used. nih.gov
Flow Rate: A typical flow rate is 1.0 ml/min. nih.govimpactfactor.org
Detection: UV detection is commonly set at a wavelength where both the parent drug and the impurity exhibit significant absorbance, such as 214 nm or 242 nm. nih.govimpactfactor.org
The validation of such a method demonstrates its suitability for its intended purpose. Linearity is typically established over a concentration range, with detection and quantitation limits determined to be as low as 0.03 µg/mL and 0.08 µg/mL, respectively, for formoterol and its related substances. nih.gov
Table 1: Example of a Validated HPLC Method for Formoterol and Related Substances
| Parameter | Condition | Reference |
|---|---|---|
| Column | Alltech Alltima C18 (150 x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | 50 mM Ammonium Acetate (pH 5.0) : Ethanol (65:35, v/v) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection Wavelength | 242 nm | nih.gov |
| Linear Range | 0.03 - 255 µg/mL | nih.gov |
| Limit of Detection (LOD) | 0.03 µg/mL | nih.gov |
| Limit of Quantitation (LOQ) | 0.08 µg/mL | nih.gov |
Since Formoterol is a chiral compound administered as a racemic mixture of (R,R) and (S,S) enantiomers, and its biological activity resides primarily in the (R,R)-enantiomer, it is critical to have methods that can separate these stereoisomers. chemrxiv.orgchemrxiv.orgnih.gov This is also relevant for rac N-Deformyl Formoterol Fumarate, which exists as a pair of enantiomers.
A cost-effective approach involves using a standard achiral column (like a C8 or C18) and adding a chiral selector to the mobile phase. chemrxiv.orgchemrxiv.org Sulfated β-cyclodextrin is a commonly used chiral mobile phase additive that forms transient diastereomeric complexes with the enantiomers, allowing for their separation. chemrxiv.orgchemrxiv.org
This technique has successfully separated the enantiomers of formoterol with a resolution of 2.57 within a short run-time of 9 minutes. chemrxiv.orgchemrxiv.org The method's validation includes establishing linearity, precision, and accuracy, with a limit of detection of 0.2 µg/mL and a limit of quantification of 0.7 µg/mL for both enantiomers. chemrxiv.org
Table 2: Chiral HPLC Method Using a Chiral Mobile Phase Additive
| Parameter | Condition | Reference |
|---|---|---|
| Column | Kinetex C8 (150 mm x 4.6 mm, 5µm) | chemrxiv.org |
| Mobile Phase | Acetonitrile : 10mM Sodium Dihydrogen Orthophosphate Dihydrate Buffer (pH 3.0) containing 5mM Sulfated β-cyclodextrin (10:90) | chemrxiv.org |
| Flow Rate | 1.0 mL/min | chemrxiv.org |
| Detection Wavelength | 226 nm | chemrxiv.org |
| Resolution (Rs) | 2.57 | chemrxiv.org |
For the detection of trace levels of this compound, particularly in complex matrices, Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice. researchgate.net This technique offers superior speed, resolution, and sensitivity compared to conventional HPLC. researchgate.net
The UPLC system utilizes columns with smaller particle sizes, leading to sharper peaks and faster analysis times. researchgate.net The mass spectrometer provides high selectivity and sensitivity, allowing for quantification at very low levels (ng/mL or pg/mL). researchgate.netnih.gov Sample preparation for urine analysis can be as simple as an enzymatic hydrolysis step followed by direct injection, showcasing the method's robustness. researchgate.net
Table 3: UPLC-MS/MS Parameters for Trace Analysis of Formoterol
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography | UPLC on a C8 column with gradient elution | researchgate.net |
| Mobile Phase | Water/Methanol, both containing 0.1% Acetic Acid and 1mM Ammonium Acetate | researchgate.net |
| Ionization | Electrospray Ionization (ESI) | core.ac.uk |
| Detection | Tandem Mass Spectrometry (MS/MS) using Selected Reaction Monitoring (SRM) | core.ac.uk |
| Application | Direct quantification in urine samples | researchgate.net |
| Limit of Quantification (LOQ) | 0.5 ng/mL in urine | core.ac.uk |
Spectroscopic and Spectrometric Techniques for Structural Elucidation (beyond basic identification)
Beyond separation and quantification, advanced spectroscopic techniques are vital for the definitive structural confirmation of this compound and for studying its physicochemical properties.
High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF-MS), is instrumental in elucidating molecular structures. core.ac.uk By providing accurate mass measurements, HRMS allows for the determination of the elemental composition of the parent ion and its fragments. core.ac.uk
The fragmentation pattern of N-Deformyl Formoterol under tandem mass spectrometry (MS/MS) conditions provides a structural fingerprint. While specific literature on the fragmentation of this particular impurity is scarce, the pathway can be predicted based on the fragmentation of Formoterol and other structurally similar compounds. core.ac.uknih.gov
Predicted Fragmentation Pathway:
Initial Ionization: In positive electrospray ionization (ESI+), the molecule will readily protonate, likely at the secondary amine nitrogen, to form the [M+H]⁺ ion.
Primary Fragmentation: The most probable fragmentation events would involve cleavages at the ether linkage and the bond beta to the aromatic ring (benzylic cleavage). A characteristic loss would be the neutral loss of the N-(1-methyl-2-phenylethyl)amino-2-propanol side chain or parts thereof.
Diagnostic Ions: The resulting fragment ions, such as those corresponding to the protonated aminophenol moiety, are diagnostic and can be used to confirm the identity of the molecule and distinguish it from its formylated parent compound. This detailed fragmentation analysis is crucial for identifying metabolites in biological samples, where the core structure might be modified by metabolic processes. core.ac.uk
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing detailed information about molecular structure, conformation, and dynamics. nih.govnih.gov Solid-state NMR (ssNMR) has been effectively used to study Formoterol Fumarate, and these techniques are directly applicable to its N-deformyl analog. nih.govresearchgate.net
Techniques such as Carbon-13 Cross-Polarization Magic-Angle Spinning (CPMAS) NMR provide high-resolution spectra of solid samples, allowing for the identification of different crystalline forms (polymorphs) and solvates. nih.govresearchgate.net Two-dimensional NMR experiments, like Heteronuclear Correlation (HETCOR), can be used to correlate the chemical shifts of directly bonded carbon and proton atoms, aiding in the complete assignment of the NMR signals and confirming the molecular structure. nih.gov
Furthermore, NMR can probe the dynamics within the molecule. For instance, studies on Formoterol Fumarate have revealed differential rates of phenylene ring flipping in different polymorphic forms, providing insight into the conformational flexibility of the molecule in the solid state. nih.gov Such studies are crucial for understanding the physical properties of the drug substance that can impact its stability and manufacturing.
Table 4: Application of NMR Techniques for Structural and Conformational Studies
| NMR Technique | Application | Information Gained | Reference |
|---|---|---|---|
| 13C CPMAS NMR | Analysis of solid-state structure | Identification of polymorphs and solvates; structural characterization. | nih.govresearchgate.net |
| 2D HETCOR | Resonance assignment | Correlation of 1H and 13C chemical shifts for unambiguous signal assignment. | nih.gov |
| 13C Relaxation Times & 2H NMR | Probing molecular dynamics | Information on the motion of specific molecular fragments, such as phenylene ring flipping and fumarate ion dynamics. | nih.gov |
Electrochemical Methods in Analytical Research
Electrochemical methods offer a compelling alternative to traditional chromatographic techniques for the analysis of electroactive pharmaceutical compounds. azolifesciences.com These methods are often characterized by their high sensitivity, rapid analysis times, and cost-effectiveness. azolifesciences.comnih.gov For a molecule like this compound, which contains a phenolic group, electrochemical oxidation is a viable and attractive analytical approach.
While specific voltammetric studies dedicated exclusively to this compound are not extensively documented in publicly available literature, a wealth of information exists for the parent compound, Formoterol Fumarate. nih.govuj.ac.zaau.dkresearchgate.netresearchgate.netdoaj.org Given that the electroactive phenolic hydroxyl group is conserved in the N-deformyl derivative, the electrochemical behavior of Formoterol Fumarate provides a strong inferential basis for understanding the oxidation and detection mechanisms of this compound.
The electrochemical oxidation of Formoterol Fumarate has been successfully investigated using various voltammetric techniques, including cyclic voltammetry (CV) and differential pulse voltammetry (DPV), at different modified electrodes. uj.ac.zaresearchgate.netresearchgate.net These studies consistently indicate that the oxidation process is irreversible and diffusion-controlled, occurring at the phenolic moiety. nih.govresearchgate.net
A notable study employed a poly(thiazole yellow-G) layered multi-walled carbon nanotube paste electrode (Poly(TY-G)LMWCNTPE) for the electro-oxidation of Formoterol Fumarate. nih.gov The modified electrode exhibited enhanced electrocatalytic activity, with a well-defined oxidation peak at approximately +0.538 V in a 0.2 M phosphate buffer of pH 6.5. nih.gov The investigation into the effect of pH revealed that an acidic medium (pH 6.5) is optimal for the sensitive detection of the compound. nih.gov The number of electrons involved in the oxidation process was calculated to be approximately two, corresponding to a two-electron, two-proton transfer process at the phenolic group. nih.gov
Another study utilized an electropolymerized poly(methyl orange) layered carbon paste electrode (PMOLCPE) for the voltammetric determination of Formoterol Fumarate. uj.ac.zaau.dkresearchgate.net This sensor also demonstrated enhanced electrochemical properties compared to a bare carbon paste electrode. uj.ac.zaresearchgate.net The study confirmed that the electrochemical oxidation of Formoterol Fumarate on the PMOLCPE surface involves an equal number of protons and electrons. uj.ac.zaau.dkresearchgate.net
These findings suggest that this compound would undergo a similar irreversible, two-electron oxidation at its phenolic group. The precise oxidation potential may differ slightly from that of Formoterol Fumarate due to the electronic influence of the N-deformyl group, but the fundamental mechanism is expected to be the same. The use of modified electrodes significantly enhances the sensitivity and selectivity of the determination, allowing for detection at low concentrations. nih.govuj.ac.zaresearchgate.net
Table 1: Voltammetric Analysis of Formoterol Fumarate
| Parameter | Poly(TY-G)LMWCNTPE | PMOLCPE |
|---|---|---|
| Technique | Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV) | Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV) |
| Working Electrode | Poly(thiazole yellow-G) layered multi-walled carbon nanotube paste electrode | Electropolymerized poly(methyl orange) layered carbon paste electrode |
| Supporting Electrolyte | 0.2 M Phosphate Buffer (pH 6.5) | Not specified |
| Oxidation Potential | ~ +0.538 V | Not specified |
| Mechanism | Irreversible, diffusion-controlled, 2-electron transfer | Irreversible, diffusion-controlled |
| Limit of Detection (LOD) | 0.0128 µM (in absence of UA) | 0.09 µM (DPV) |
| Limit of Quantification (LOQ) | Not specified | 0.32 µM (DPV) |
Data is for the parent compound, Formoterol Fumarate, and is presented as a proxy for this compound.
Development of Reference Standards and Certified Reference Materials
The accuracy and reliability of any quantitative analysis heavily depend on the availability of high-purity reference standards. For pharmaceutical impurities like this compound, the development and certification of reference standards are critical for quality control and regulatory compliance.
A Certified Reference Material (CRM) is a standard of the highest quality, produced and certified in accordance with internationally recognized standards such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.com These materials are accompanied by a certificate of analysis that provides information on their identity, purity, and uncertainty. sigmaaldrich.com
Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official reference standards for active pharmaceutical ingredients and their known impurities. uspnf.comsigmaaldrich.com For instance, the USP lists USP Formoterol Related Compound A RS, which is chemically identified as 2-Amino-4-(1-hydroxy-2-((1-(4-methoxyphenyl)propan-2-yl)amino)ethyl)phenol, the N-deformyl impurity of formoterol. uspnf.com The availability of such standards is crucial for method validation and the accurate quantification of this impurity in drug substances and products.
The development process for a CRM involves several key steps:
Synthesis and Purification: The compound is synthesized and purified to the highest possible degree.
Comprehensive Characterization: A battery of analytical techniques is employed to confirm the chemical structure and identify any residual impurities. These techniques can include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and elemental analysis.
Purity Assignment: A mass balance approach is often used to assign a purity value. This involves quantifying the amounts of water, residual solvents, and inorganic impurities, and subtracting them from 100%. Chromatographic purity is also determined using techniques like High-Performance Liquid Chromatography (HPLC).
Homogeneity and Stability Studies: The batch of the reference material is tested to ensure it is homogeneous, and its stability over time under specified storage conditions is evaluated.
Pharmaceutical secondary standards, which are qualified as Certified Reference Materials, provide a convenient and cost-effective alternative to preparing in-house working standards for routine quality control. sigmaaldrich.com These standards are traceable to the primary pharmacopeial standards.
Metabolic Formation and Enzymology of N Deformyl Formoterol in Preclinical Models and in Vitro Systems
Identification of Metabolic Pathways Leading to N-Deformylation
The transformation of formoterol (B127741) into its N-deformylated metabolite is a recognized, albeit minor, metabolic pathway in humans. nih.gov This process involves the enzymatic removal of the formyl group (CHO) from the formamide (B127407) moiety attached to the phenyl ring of the formoterol molecule. This cleavage results in the formation of a primary amine. ddl-conference.com
A pivotal human mass balance study, which aimed to simulate the fate of inhaled formoterol by using a combination of intravenous and oral administration of radiolabeled formoterol, successfully identified deformylated formoterol. nih.gov This study further elucidated that the deformylation pathway does not end with the creation of the primary amine; the deformylated metabolite undergoes subsequent conjugation. Specifically, it is converted into an inactive sulfate (B86663) conjugate, indicating a Phase II metabolic step follows the initial deformylation. nih.gov Plasma exposure to this pharmacologically active metabolite was found to be low. nih.gov
Enzymatic Biotransformation Studies using Microsomal and Recombinant Enzyme Systems
In vitro studies utilizing human liver microsomes have been instrumental in characterizing the metabolism of formoterol. These systems, which contain a rich complement of drug-metabolizing enzymes, have shown that the kinetics of formoterol metabolism follow the Michaelis-Menten model. nih.govnih.gov However, the majority of these investigations have concentrated on the principal pathway of glucuronidation. nih.govnih.gov
While microsomal studies are a standard for investigating drug metabolism, specific research focusing on the N-deformylation of formoterol within these systems is not extensively detailed in the available literature. The enzymatic processes governing this minor pathway are less characterized than those of the major metabolic routes.
Cytochrome P450 (CYP) enzymes are critical catalysts in Phase I metabolism for a vast number of drugs. In the context of formoterol metabolism, specific isoenzymes including CYP2D6, CYP2C19, CYP2C9, and CYP2A6 have been identified as being involved in its O-demethylation. nih.gov
However, the specific CYP isoenzymes responsible for catalyzing the N-deformylation of formoterol have not been explicitly identified in scientific literature. While CYPs are known to mediate deformylation reactions for other chemical compounds, such as steroids, a direct link to a specific CYP enzyme for formoterol N-deformylation has yet to be established. mdpi.comresearchgate.net
UDP-Glucuronosyltransferases (UGTs) are key Phase II enzymes that conjugate glucuronic acid to various substrates, enhancing their water solubility and facilitating excretion. nih.gov For the parent formoterol compound, direct glucuronidation is a major metabolic pathway, involving several UGT isoenzymes such as UGT1A1, UGT1A8, UGT1A9, UGT2B7, and UGT2B15. nih.gov
In contrast, human metabolism data indicate that the N-deformyl formoterol metabolite does not undergo glucuronidation. nih.gov Instead, it is exclusively conjugated with sulfate. nih.gov This finding implies that UGTs are not involved in the metabolic pathway of the deformylated metabolite. The enzymatic conjugation is carried out by a different family of Phase II enzymes known as sulfotransferases (SULTs). nih.govyoutube.com SULTs catalyze the transfer of a sulfonate group to the substrate, a process known as sulfonation, which serves a similar purpose of detoxification and increasing water solubility for elimination. nih.gov
Comparative Metabolic Profiling in Various Preclinical Species
The selection of appropriate animal models for nonclinical studies relies on metabolic pathways being comparable to those in humans. bioivt.com Studies on the metabolism of formoterol have been conducted in several preclinical species, including rats and dogs.
In both rats and dogs, the primary route of metabolism was found to be conjugation, resulting in the formation of an O-glucuronide, which is consistent with the major pathway in humans. nih.gov However, the extent of this metabolism differs between species. After oral administration, rat plasma contains very little unchanged formoterol, with the majority present as the conjugate. nih.gov Conversely, in dogs, unchanged formoterol accounts for a much larger proportion of the radioactivity in plasma. nih.gov Elimination half-life also varies, being approximately 1.7 hours in rats and 4 to 6 hours in dogs. nih.gov
While these studies provide a comparison of the main metabolic pathways, a detailed comparative profile of the minor N-deformylation pathway across different preclinical species and its correlation to human metabolism has not been reported in the literature. The primary metabolite reported in both rat and dog urine and bile was the glucuronide conjugate. nih.gov
Stereoselectivity of N-Deformylation and Subsequent Conjugation Reactions
Formoterol is administered as a racemate, a mixture of the (R,R) and (S,S) enantiomers. Stereoselectivity is a critical aspect of its metabolism. The glucuronidation of the parent formoterol molecule by human liver microsomes is notably stereoselective. nih.govnih.gov In vitro, the (S,S)-enantiomer is glucuronidated more than twice as fast as the (R,R)-enantiomer, a difference primarily attributed to a higher maximal reaction velocity (Vmax). nih.gov
Despite the clear stereoselectivity observed in the main metabolic pathway, there is no available data in the scientific literature regarding the stereoselectivity of the N-deformylation reaction. It is unknown whether the enzymatic process preferentially deformylates one enantiomer over the other. Furthermore, information on the stereoselectivity of the subsequent sulfation of the N-deformyl formoterol metabolite is also unavailable.
Metabolic Stability and Inactivation Kinetics in In Vitro Systems
The metabolic stability and inactivation kinetics of a compound are crucial parameters for understanding its pharmacokinetic profile. For formoterol, kinetic parameters have been determined for its primary metabolic pathway, glucuronidation, using human liver microsomes. These studies provide values for the Michaelis constant (Km) and Vmax, which describe the affinity of the enzyme for the substrate and the maximum rate of the reaction, respectively.
The following table summarizes the kinetic parameters for the glucuronidation of formoterol enantiomers in human liver microsomes.
| Incubation Type | Enantiomer | Median Km (μM) | Median Vmax (pmol/min/mg) |
| Single Enantiomer | (R,R)-formoterol | 827.6 | 2625 |
| Single Enantiomer | (S,S)-formoterol | 840.4 | 4304 |
| Racemic Mixture | (R,R)-formoterol | 357.2 | 1435 |
| Racemic Mixture | (S,S)-formoterol | 312.1 | 2086 |
| Data sourced from Zhang et al., 1999. nih.gov |
Investigative Pharmacological and Biological Studies of Rac N Deformyl Formoterol Fumarate in Preclinical Models
In Vitro Receptor Binding Affinity Studies (e.g., β-adrenergic receptors)
Direct in vitro receptor binding affinity studies for rac N-Deformyl Formoterol (B127741) Fumarate (B1241708) are not extensively documented in publicly available research. However, the pharmacological profile of its parent compound, formoterol, offers significant context. Formoterol is a potent and selective β2-adrenergic receptor agonist, demonstrating significantly higher affinity for β2 over β1 and β3 receptors. drugbank.com This selectivity is crucial for its therapeutic action as a bronchodilator, as β2 receptors are predominantly located in the bronchial smooth muscle. drugbank.com
In contrast, metabolic modifications, such as the N-deformylation that converts formoterol to N-Deformyl Formoterol, can substantially alter a compound's ability to bind to its target receptor. The removal of the formyl group from the nitrogen atom on the phenyl ring would change the electronic and steric properties of the molecule, which could impact its interaction with the binding pocket of the β2-adrenergic receptor.
Table 1: Comparative Receptor Binding Affinity Profile
| Compound | Receptor Target | Reported Affinity/Activity | Citation |
| Formoterol | β2-adrenergic receptor | High affinity and potent agonist | drugbank.com |
| rac N-Deformyl Formoterol Fumarate | β-adrenergic receptors | Data not available; anticipated to be low or negligible | - |
Assessment of Intrinsic Biological Activity (e.g., agonist/antagonist activity) in Cellular Assays
Specific cellular assay data to determine the intrinsic agonist or antagonist activity of this compound at β-adrenergic receptors is not detailed in the available scientific literature. The functional consequence of a ligand binding to a receptor is a critical aspect of its pharmacological profile. For β2-adrenergic receptor agonists like formoterol, this is typically measured by quantifying the downstream signaling cascade, such as the production of cyclic AMP (cAMP). drugbank.com
Given that N-Deformyl Formoterol is described as an inactive metabolite, it is hypothesized that in cellular assays, it would exhibit little to no agonist activity. This means it would not be expected to stimulate cAMP production or induce the physiological responses associated with β2-adrenergic receptor activation, such as smooth muscle relaxation. It is also unlikely to act as a significant antagonist, as this would imply a noteworthy binding affinity, which is not suggested by the available information.
Table 2: Intrinsic Biological Activity in Cellular Assays
| Compound | Assay Type | Expected Activity | Citation |
| Formoterol | cAMP accumulation assay | Potent agonist | drugbank.com |
| This compound | cAMP accumulation assay | Expected to be inactive or have very low potency | - |
Enzyme Inhibition or Modulation Studies
There is no direct evidence from the searched literature to suggest that this compound is a significant inhibitor or modulator of major drug-metabolizing enzymes. The metabolism of the parent compound, formoterol, primarily involves glucuronidation and O-demethylation, with N-deformylation being a minor pathway. drugbank.com The enzymes responsible for the metabolism of formoterol include various cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) isoenzymes.
Typically, if a metabolite were a potent enzyme inhibitor, it could lead to drug-drug interactions. The absence of such reports concerning N-Deformyl Formoterol, combined with its low plasma exposure, suggests that it is unlikely to have a clinically relevant impact on enzyme activity.
Investigation of Signaling Pathway Interactions in Cellular and Tissue Models
The interaction of this compound with cellular signaling pathways has not been a subject of detailed investigation in the available literature. For formoterol, its interaction with the β2-adrenergic receptor initiates a well-characterized signaling cascade involving the activation of Gs protein, which in turn stimulates adenylyl cyclase to produce cAMP. drugbank.com This increase in intracellular cAMP activates protein kinase A (PKA), leading to the phosphorylation of various proteins that ultimately result in smooth muscle relaxation.
As an inactive metabolite, this compound is not expected to significantly engage or modulate this primary signaling pathway. Its low affinity and lack of intrinsic activity would preclude it from initiating the cascade of events that characterize the pharmacological action of formoterol.
Role of N-Deformyl Formoterol as an Inactive or Low-Activity Metabolite in Pharmacodynamic Contexts
The available evidence strongly supports the classification of N-Deformyl Formoterol as an inactive or low-activity metabolite in pharmacodynamic contexts. Studies on the metabolism of formoterol have identified N-deformylation as a minor pathway. Furthermore, research has indicated that deformylated formoterol is primarily found in urine as an inactive sulfate (B86663) conjugate. The plasma exposure to this metabolite is also reported to be low.
Significance of Rac N Deformyl Formoterol Fumarate As an Impurity and Reference Standard in Pharmaceutical Research
Impurity Profiling and Control Strategies in Formoterol (B127741) Synthesis and Formulation Development
The control of impurities is a fundamental aspect of pharmaceutical manufacturing, governed by stringent regulatory guidelines. Impurity profiling, the identification and quantification of all potential impurities in an API, is a critical step in ensuring the quality, safety, and efficacy of the final drug product.
The formation of rac N-Deformyl Formoterol, also referred to as desformyl formoterol, is a known challenge in the manufacturing of formoterol. Research has indicated that this impurity can be generated during the synthesis process, particularly during the recrystallization steps. One patent highlights that the use of water in the recrystallization of formoterol can lead to the formation of the desformyl impurity. nih.gov This suggests a hydrolytic cleavage of the formyl group from the parent molecule.
To mitigate the formation of rac N-Deformyl Formoterol and other impurities, robust control strategies are implemented throughout the synthesis and formulation development of formoterol fumarate (B1241708). These strategies include:
Optimization of Reaction Conditions: Careful control of parameters such as temperature, pH, and reaction time during the formylation step is crucial to maximize the yield of formoterol and minimize the formation of related substances.
Solvent Selection for Recrystallization: The choice of solvent for purification is critical. To avoid the hydrolysis that leads to the desformyl impurity, processes have been developed that utilize solvents like isopropyl alcohol for recrystallization, which has been shown to yield high-purity formoterol base (99.95%). nih.gov
Purification of Intermediates: Ensuring the high purity of key intermediates in the synthetic pathway can significantly reduce the level of impurities in the final API. nih.gov
Stress Testing: As part of formulation development, stress testing under various conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation) is conducted. This helps to identify potential degradation products, including N-Deformyl Formoterol, and to establish appropriate storage conditions and shelf-life for the drug product.
Analytical Quality Control and Method Validation for Related Substances
The detection and quantification of impurities such as rac N-Deformyl Formoterol Fumarate necessitate the development and validation of sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is the most widely employed technique for this purpose.
Several validated RP-HPLC methods have been reported for the simultaneous determination of formoterol and its related substances, including the desformyl analog. researchgate.netimpactfactor.org These methods are designed to be stability-indicating, meaning they can separate the API from its degradation products and impurities.
A typical validated RP-HPLC method for the analysis of formoterol and its impurities would be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as: pharmaffiliates.com
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
The table below summarizes the parameters of a reported validated RP-HPLC method for the determination of formoterol fumarate and its related substances. researchgate.net
| Parameter | Details |
| Chromatographic Column | Alltech Alltima C18 (150 x 4.6 mm) |
| Mobile Phase | Ammonium (B1175870) acetate (B1210297) (50 mM; pH 5.0)-ethanol (65:35, v/v) |
| Flow Rate | 1.0 ml/min |
| Detection Wavelength | 242 nm |
| Linear Range | 0.03 to 255 µg/ml |
| Limit of Detection (LOD) | 0.03 µg/ml |
| Limit of Quantitation (LOQ) | 0.08 µg/ml |
Such validated methods are crucial for routine quality control of the drug substance and drug product, ensuring that the levels of this compound and other impurities are within the acceptable limits set by regulatory authorities.
Role as a Reference Standard for Identity, Purity, and Assay Determinations
A reference standard is a highly purified compound that is used as a benchmark for analytical purposes. In the context of pharmaceutical analysis, reference standards are indispensable for the identification, purity assessment, and assay of APIs and their impurities.
This compound, as a known impurity of formoterol, is synthesized and purified to a high degree to serve as a reference standard. synzeal.comuspnf.com Its availability is critical for several reasons:
Identity: By comparing the retention time of a peak in the chromatogram of a formoterol sample to that of the this compound reference standard, analysts can positively identify the presence of this specific impurity.
Purity: The reference standard is used to calibrate the analytical instrument and to quantify the amount of this compound present in a test sample of the API or drug product. This allows for the determination of whether the impurity level is within the specified acceptance criteria.
Method Validation: The reference standard is essential for the validation of analytical methods, as it is used to assess parameters like specificity, linearity, accuracy, and precision for the quantification of the impurity.
System Suitability: In routine analysis, a system suitability solution, which may contain the API and key impurities including N-Deformyl Formoterol, is often used to ensure that the chromatographic system is performing adequately before analyzing any samples. uspnf.com The United States Pharmacopeia (USP) provides guidelines on the use of reference standards for formoterol fumarate and its related compounds. nih.gov
Regulatory Perspectives on Metabolite and Impurity Characterization in Pharmaceutical Research
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in pharmaceutical products. These guidelines, often harmonized through the International Council for Harmonisation (ICH), provide a framework for the identification, qualification, and control of impurities.
According to ICH guidelines, impurities present at levels above a certain threshold must be identified and characterized. The identification threshold is based on the maximum daily dose of the drug. For impurities that are also significant metabolites, their presence may be considered qualified from a safety perspective. Formoterol is known to be metabolized in the body, in part, through deformation. fda.gov
The FDA and other regulatory bodies require that acceptance criteria for impurities be established and justified for both the drug substance and the drug product. fda.gov For generic drug products, the impurity profile of the generic must be compared to that of the reference listed drug. Any new impurity or a higher level of an existing impurity in the generic product must be adequately justified.
The regulatory perspective emphasizes a science- and risk-based approach to the control of impurities. This involves:
A thorough understanding of the manufacturing process and the potential for impurity formation.
The use of validated analytical methods for the detection and quantification of impurities.
The establishment of appropriate specifications for the drug substance and drug product, including limits for known and unknown impurities.
The characterization and, if necessary, toxicological qualification of impurities that exceed the identification threshold.
The availability of reference standards for impurities like this compound is therefore not just a matter of good analytical practice but a regulatory necessity for the development and marketing of safe and effective pharmaceutical products.
Future Research Directions and Emerging Paradigms for Rac N Deformyl Formoterol Fumarate
Development of Advanced Analytical Techniques for Enhanced Sensitivity and Specificity
The accurate quantification and characterization of rac N-Deformyl Formoterol (B127741) Fumarate (B1241708) in biological matrices present a significant analytical challenge due to its expectedly low concentrations. nih.gov Future research should prioritize the development of more sophisticated analytical methodologies.
Current analytical methods for Formoterol, such as High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and various spectrophotometric techniques, provide a foundation. nih.govresearchgate.netnih.govpharmacophorejournal.com However, to adequately study a minor metabolite like N-Deformyl Formoterol, techniques with superior sensitivity and specificity are required.
Future advancements should focus on:
Ultra-Sensitive Mass Spectrometry: The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool. researchgate.net Future work could involve the development of novel ionization sources and mass analyzers to lower the limits of quantification (LOQ) into the sub-picogram per milliliter range, enabling more precise pharmacokinetic profiling.
High-Resolution Mass Spectrometry (HRMS): HRMS can aid in the unequivocal identification of metabolites in complex biological samples without the need for synthetic standards, which is particularly useful in early metabolic studies.
Improved Chromatographic Separation: The development of novel stationary phases and the application of Quality by Design (QbD) principles can optimize the separation of rac N-Deformyl Formoterol Fumarate from its parent compound and other metabolites. bohrium.comnih.gov This is crucial for avoiding isomeric or isobaric interferences.
Table 1: Comparison of Current and Future Analytical Techniques
| Technique | Current Application for Formoterol | Future Direction for N-Deformyl Formoterol |
| HPLC/UPLC | Used for quantification in pharmaceutical dosage forms and biological fluids. researchgate.netpharmacophorejournal.com | Development of columns with novel chemistries for enhanced resolution of metabolites. bohrium.com |
| Spectrophotometry | Applied for simultaneous estimation of Formoterol with other drugs. nih.govnih.gov | Limited applicability due to low sensitivity for minor metabolites. |
| LC-MS/MS | Validated for quantifying Formoterol in urine for doping control. researchgate.net | Optimization for ultra-trace level detection and fragmentation studies of the N-deformylated metabolite. |
| HRMS | Not widely reported for Formoterol metabolite analysis. | Application for structural elucidation and identification in complex biological matrices. |
Deeper Mechanistic Studies of Metabolic Fate and Enzymatic Regulation
The metabolic pathway leading to the formation of N-Deformyl Formoterol is considered secondary, with deformylation followed by sulfate (B86663) conjugation being one of the less characterized routes. nih.govdrugbank.com A deeper understanding of the enzymatic processes governing this transformation is a key area for future investigation.
In vitro studies have identified that cytochrome P450 isozymes (CYP2D6, CYP2C19, CYP2C9, and CYP2A6) are involved in the O-demethylation of Formoterol, while UDP-glucuronosyltransferase (UGT) isozymes handle its glucuronidation. However, the specific enzymes responsible for the N-deformylation step are not well-defined.
Future research should aim to:
Identify Specific Deformylating Enzymes: Utilize human liver microsomes, recombinant enzyme systems, and specific chemical inhibitors to pinpoint the primary enzymes (potentially CYPs or other hydrolases) responsible for removing the formyl group from Formoterol.
Investigate Stereoselectivity: Since Formoterol is administered as a racemate, and its metabolism can be stereoselective, it is crucial to determine if the N-deformylation process exhibits enantiomeric preference. nih.gov This has implications for understanding the pharmacological activity, if any, of the resulting enantiomers of N-Deformyl Formoterol.
Elucidate Regulatory Mechanisms: Explore the genetic and environmental factors that may influence the expression and activity of the deformylating enzymes, leading to inter-individual variability in the metabolic profile of Formoterol.
Exploration of Novel Synthetic Routes and Stereoselective Preparations
Future synthetic chemistry efforts should focus on:
Developing Efficient Synthetic Pathways: Designing a direct and high-yield synthesis of this compound. This could potentially involve modifying existing Formoterol syntheses by starting with a protected amino group that can be deprotected at a later stage, or by direct deformylation of a synthetic intermediate.
Stereoselective Synthesis: Given the stereoselective nature of Formoterol's metabolism, developing methods to synthesize the individual (R,R) and (S,S) enantiomers of N-Deformyl Formoterol is a critical next step. nih.gov This would allow for a more detailed investigation of their individual biological properties.
Greener Chemistry Approaches: New synthetic routes should consider principles of green chemistry to minimize environmental impact, for instance, by reducing the use of hazardous solvents like benzene, which was a concern in older synthetic methods. google.comgoogle.com
Computational Chemistry and Modeling Approaches for Structural and Interaction Analysis
Computational tools can provide valuable, predictive insights into the behavior of this compound at a molecular level, guiding and complementing experimental research.
Future computational studies could include:
Metabolic Site Prediction: Employing software to predict the lability of the N-formyl group and identify which enzymes are most likely to catalyze its removal.
Molecular Docking: Simulating the interaction of rac N-Deformyl Formoterol with the active sites of metabolizing enzymes (once identified) to understand the binding affinity and orientation that leads to catalysis.
Quantum Mechanics Calculations: Determining the electronic structure and properties of the metabolite to better understand its reactivity and spectral characteristics, which can aid in its analytical detection.
Pharmacophore Modeling: If the metabolite is found to have any biological activity, computational models could be used to compare its structural features to those of the parent drug and other known β2-agonists.
Table 2: Potential Computational Approaches
| Computational Method | Research Question | Potential Outcome |
| Metabolic Site Prediction | Which part of the Formoterol molecule is most susceptible to deformylation? | Identification of the N-formyl group as a primary site and the enzymes likely involved. |
| Molecular Docking | How does N-Deformyl Formoterol interact with metabolizing enzymes or target receptors? | Visualization of binding modes and estimation of binding affinities. |
| Quantum Mechanics | What are the intrinsic electronic properties and reactivity of the metabolite? | Understanding of chemical stability and prediction of spectroscopic data. |
| Pharmacophore Modeling | Does the metabolite retain any structural features necessary for biological activity? | Assessment of potential for on-target or off-target effects. |
Potential for Derivatization in Research Tool Development
The modification of this compound through chemical derivatization can produce valuable tools for research purposes.
A key area of development is in the creation of isotopically labeled internal standards for mass spectrometry-based quantification. The use of stable isotopes, such as deuterium (B1214612) (²H), is a well-established strategy to improve the accuracy and precision of analytical methods. medchemexpress.commedchemexpress.com
Future research should expand on this by:
Synthesizing Labeled Analogues: The synthesis of deuterium-labeled (d₆) N-Deformyl Formoterol Fumarate has been noted. medchemexpress.commedchemexpress.comclearsynth.com Further work could involve labeling with other stable isotopes like ¹³C or ¹⁵N to create a suite of internal standards for various analytical applications, including metabolic flux analysis.
Developing Probes for Biological Assays: Attaching fluorescent tags or biotin (B1667282) moieties to N-Deformyl Formoterol could create probes to visualize its distribution in cells or to facilitate its isolation from biological samples for interaction studies.
Creating Photoaffinity Labels: Introducing a photoreactive group into the molecule could allow for the covalent labeling and subsequent identification of interacting proteins (enzymes or receptors) in a biological system.
The systematic exploration of these future research directions will significantly enhance the scientific understanding of this compound, contributing valuable knowledge to the broader field of drug metabolism and pharmacology.
Q & A
Basic Research Questions
Q. What are the standard chromatographic methods for identifying rac N-Deformyl Formoterol Fumarate and its related compounds?
- Methodology : Use reversed-phase HPLC with a 4.6-mm × 15-cm column (e.g., Phenomenex ZB-5) and a 225-nm UV detector. Prepare the system suitability mixture containing USP Formoterol Fumarate RS and related compounds (A–H). Validate resolution criteria: ≥1.5 resolution (R) between critical pairs (e.g., compound G and A) and peak-to-valley ratios ≥2.5 for overlapping peaks .
- Data Handling : Calculate impurity percentages using relative response factors (Table 1 in ) and formula:
where = relative response factor, = impurity peak area, = total peak areas .
Q. How is the optical rotation of this compound determined to confirm enantiomeric purity?
- Methodology : Dissolve 10 mg/mL of the compound in methanol and measure using a polarimeter. USP specifications require an angular rotation between –0.10° and +0.10°, ensuring no significant deviation from racemic composition .
Q. What USP reference standards are critical for quantifying related compounds in this compound?
- Key Standards :
- USP Formoterol Fumarate RS : Primary reference for identity and assay.
- USP System Suitability Mixture RS : Contains Formoterol and 8 related compounds (A–H) for method validation.
- USP Resolution Mixture RS : Validates separation of diastereoisomers (e.g., impurity I) .
Advanced Research Questions
Q. How can researchers resolve diastereoisomeric impurities (e.g., impurity I) in this compound using HPLC?
- Optimization Strategy :
- Use a chiral stationary phase (e.g., ZB-5 column) with a gradient elution of 0.1% trifluoroacetic acid in water (Solution A) and acetonitrile (Solution B).
- Adjust flow rates (0.5 mL/min) and monitor at 214 nm. Validate using USP Resolution Mixture RS to achieve baseline separation (R ≥1.5) .
Q. What experimental design principles apply when validating impurity limits across pharmacopeial standards (e.g., USP vs. EP)?
- Method Harmonization :
- Cross-validate using USP and EP reference standards. For impurity I, align acceptance criteria (e.g., ≤0.3% in USP) with EP’s diastereoisomer limits.
- Perform robustness testing by varying column lot, pH (±0.2 units), and temperature (±2°C) to ensure method reproducibility .
Q. How should researchers address discrepancies in impurity profiles during stability studies of this compound?
- Root-Cause Analysis :
- Compare accelerated stability data (40°C/75% RH) with long-term storage results. Use mass spectrometry to identify degradation products (e.g., formamide derivatives).
- Reconcile discrepancies by spiking studies with USP-related compounds (e.g., compound E, F) to confirm degradation pathways .
Methodological Notes
- Titration Assay : Quantify anhydrous this compound via potentiometric titration with 0.1 M perchloric acid in anhydrous acetic acid (1 mL ≈ 40.24 mg of active moiety) .
- Heavy Metals Testing : Follow USP 〈231〉 Method II, ensuring limits ≤0.002% using sulfide precipitation and spectrophotometric analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
